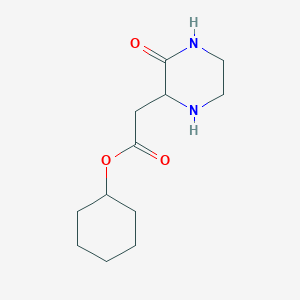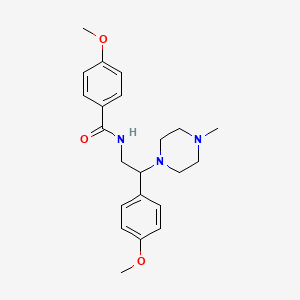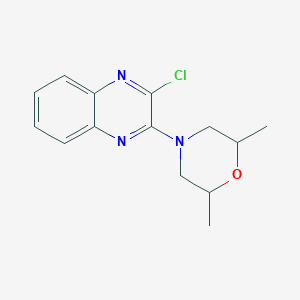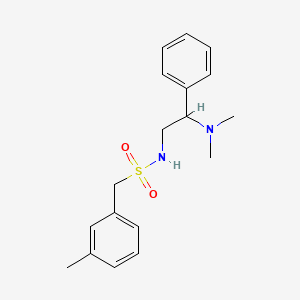
Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C12H20N2O3 . It has a molecular weight of 240.3 . The IUPAC name for this compound is cyclohexyl (3-oxo-2-piperazinyl)acetate .
Molecular Structure Analysis
The InChI code for Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate is 1S/C12H20N2O3/c15-11(17-9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h9-10,13H,1-8H2,(H,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate has a molecular weight of 240.3 . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the web search results.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate, focusing on six unique fields:
Pharmaceutical Development
Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a precursor or intermediate in the synthesis of various therapeutic agents. Researchers are exploring its use in developing new drugs for treating conditions such as bacterial infections, inflammation, and neurological disorders .
Proteomics Research
This compound is valuable in proteomics research, where it is used to study protein interactions and functions. Its ability to form stable complexes with proteins makes it a useful tool for identifying and characterizing protein structures and functions. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Chemical Synthesis
In the field of chemical synthesis, Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate serves as a versatile building block. Its reactivity and stability make it suitable for creating complex organic molecules. Researchers utilize it to synthesize new compounds with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
Biochemical Assays
The compound is employed in biochemical assays to study enzyme activities and metabolic pathways. Its specific interactions with enzymes allow researchers to investigate enzyme kinetics and inhibition. This information is vital for drug discovery and understanding metabolic diseases .
Neuroscience Research
Cyclohexyl 2-(3-oxo-2-piperazinyl)acetate is also used in neuroscience research to study neurotransmitter systems and brain function. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a valuable tool for investigating neurological disorders and potential treatments .
Material Science
In material science, this compound is explored for its potential in creating new materials with unique properties. Researchers are investigating its use in developing polymers, coatings, and other materials that require specific chemical and physical characteristics. These materials have applications in various fields, including electronics, aerospace, and biomedical engineering .
Safety and Hazards
Propriétés
IUPAC Name |
cyclohexyl 2-(3-oxopiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(17-9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h9-10,13H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWYCHQEJICOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(3-oxopiperazin-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)


![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)